3-Phenylbenzylamine
Overview
Description
3-Phenylbenzylamine, also known as 1-phenyl-1-benzylamine, is an organic compound with the molecular formula C13H13N. It is characterized by a biphenyl structure where an amine group is attached to the third carbon of the benzyl ring. This compound appears as a colorless to light yellow liquid or crystal and has a melting point of 33-34 degrees Celsius and a boiling point of 282-284 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbenzylamine can be synthesized through various methods. One common approach involves the condensation reaction of benzoic acid and phenethylamine under appropriate conditions . Another method includes the reaction of 3-chlorobenzylamine with phenylboronic acid .
Industrial Production Methods: Industrial production of this compound typically involves the use of benzoic acid and phenethylamine in a controlled environment to ensure high yield and purity. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8 degrees Celsius to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzylamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can participate in amination, nitration, and sulfonation reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less commonly documented.
Common Reagents and Conditions:
Amination: Typically involves the use of ammonia or primary amines.
Nitration: Requires concentrated nitric acid and sulfuric acid.
Sulfonation: Utilizes sulfuric acid or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while sulfonation would produce sulfonated compounds .
Scientific Research Applications
3-Phenylbenzylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a nucleophilic substitution reagent.
Industry: this compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Phenylbenzylamine exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The amine group in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Benzylamine: A simpler compound with a single benzyl group attached to an amine group.
Phenylamine (Aniline): Contains a phenyl group attached to an amine group.
Comparison: 3-Phenylbenzylamine is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to simpler amines like benzylamine and phenylamine. The presence of an additional phenyl ring in this compound enhances its nucleophilicity and allows for more diverse chemical reactions .
Properties
IUPAC Name |
(3-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHABRRJMGVELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375136 | |
Record name | 3-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177976-49-7 | |
Record name | 3-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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